molecular formula C31H37BF4N2P2Ru+ B6308304 Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate CAS No. 1352633-94-3

Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate

Cat. No.: B6308304
CAS No.: 1352633-94-3
M. Wt: 687.5 g/mol
InChI Key: QUXXWZASZIRDOA-UHFFFAOYSA-N
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Description

Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate, 98% is a highly active catalyst for the hydrogenation of amides to alcohols and amines . It is also used for the hydrogenation of functionalized amides under basic and neutral conditions . The compound is an off-white to pale yellow solid .


Molecular Structure Analysis

The molecular formula of this compound is C31H37BF4N2P2Ru . Its molecular weight is 687.46 .


Chemical Reactions Analysis

As mentioned earlier, this compound is a highly active catalyst for the hydrogenation of amides to alcohols and amines . It is also used for the hydrogenation of functionalized amides under basic and neutral conditions .


Physical and Chemical Properties Analysis

This compound is an off-white to pale yellow solid . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I retrieved.

Scientific Research Applications

Catalytic Applications

Ruthenium complexes, including those with phosphino ligands, have been extensively studied for their catalytic properties. These complexes are pivotal in facilitating various chemical reactions, such as hydrogenation, oxidation, and especially metathesis reactions. The unique electronic and steric properties of ruthenium catalysts enable efficient and selective transformations that are crucial in organic synthesis and industrial processes. For instance, the application of ruthenium catalysts in olefin metathesis has revolutionized the synthesis of complex molecules, including pharmaceuticals, polymers, and petrochemicals (Krompiec et al., 2008).

Medicinal Chemistry

Ruthenium compounds exhibit significant potential in medicinal chemistry, particularly as anticancer agents. Their interaction with DNA and proteins, ability to mimic iron in biological systems, and relatively low toxicity compared to platinum-based drugs make them attractive candidates for drug development. Studies have shown that ruthenium complexes can induce selective cytotoxicity in cancer cells, highlighting their potential in chemotherapy. The anticancer activity of ruthenium complexes is often attributed to their ability to interfere with DNA replication and transcription processes in cancer cells, leading to cell death (Motswainyana & Ajibade, 2015).

Material Science

In materials science, ruthenium complexes have found applications in the development of novel materials with unique electronic, optical, and magnetic properties. These materials are utilized in various technologies, including solar cells, sensors, and electronic devices. The versatility of ruthenium complexes, arising from their variable oxidation states and the ability to form stable coordination compounds, enables the design of materials with specific functionalities tailored for particular applications (Campbell & Compton, 2010).

Properties

InChI

InChI=1S/2C14H16NP.C3H5.BF4.Ru/c2*15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-3-2;2-1(3,4)5;/h2*1-10H,11-12,15H2;3H,1-2H2;;/q;;;-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXXWZASZIRDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C=C[CH2].C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37BF4N2P2Ru+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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